2-Chloro-4-methoxynicotinonitrile

Descripción

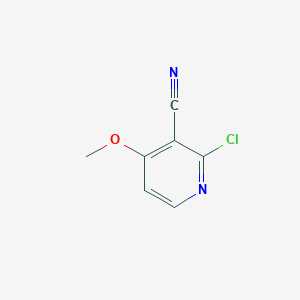

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-6-2-3-10-7(8)5(6)4-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKUXMQJIYHZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362982 | |

| Record name | 2-Chloro-4-methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98645-43-3 | |

| Record name | 2-Chloro-4-methoxy-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98645-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-cyano-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 4 Methoxynicotinonitrile

Established Synthetic Routes to 2-Chloro-4-methoxynicotinonitrile

Conventional methods for synthesizing this compound and related derivatives typically involve multi-step sequences that culminate in the formation and subsequent functionalization of the pyridine (B92270) ring. These routes are characterized by the use of well-understood reactions and readily available starting materials.

The core of nicotinonitrile synthesis lies in the formation of the pyridine ring through cyclization reactions. A common strategy involves the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with a nitrile-containing species. For instance, the reaction of 1,3-diarylprop-2-en-1-ones (chalcones) with malononitrile (B47326) can yield nicotinonitrile derivatives through a Michael addition followed by cyclization and aromatization. researchgate.netnih.gov Multi-component reactions, where several starting materials combine in a single pot to form the heterocyclic product, are also a significant approach to building the nicotinonitrile framework. researchgate.net These reactions often proceed through a series of condensation and cyclization steps to afford the substituted pyridine ring system.

The synthesis of a related compound, 2-chloro-4-methyl nicotinonitrile, provides a template for the probable precursors of this compound. A documented route utilizes (E)-4-(dimethylamino)but-3-en-2-one and malononitrile as key starting materials. google.com By analogy, the synthesis of the 4-methoxy derivative would likely require a precursor containing a methoxy (B1213986) group at the appropriate position, such as a 4-methoxy-substituted enone or enamine, which would react with a nitrile source to build the pyridine ring. Other general approaches utilize simple, commercially available chemicals like ethyl cyanoacetate (B8463686) and acetone as foundational building blocks for constructing the core structure, which is later functionalized. patsnap.com

Malononitrile (CH₂(CN)₂) is a crucial and versatile C3 building block in the synthesis of a wide array of nicotinonitrile derivatives. researchgate.net Its highly reactive methylene (B1212753) group, activated by two adjacent electron-withdrawing nitrile groups, readily participates in condensation reactions. A primary role of malononitrile is in the Knoevenagel condensation with aldehydes or ketones, which forms an activated cyanoolefin intermediate. pcbiochemres.comnih.gov This intermediate is a key Michael acceptor that can subsequently react with another nucleophile and undergo cyclization to form the pyridine ring. chem-soc.si Malononitrile or its dimer, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, serves as a source of the nitrile group and two carbon atoms of the final heterocyclic ring. researchgate.netresearchgate.net

The synthesis of this compound involves specific reagents for condensation, cyclization, and chlorination steps. Basic catalysts are often employed to facilitate the initial condensation and cyclization reactions. The final chlorination step, which converts a hydroxyl or oxo group at the 2-position to a chloride, typically uses strong chlorinating agents.

| Reagent/Catalyst | Role in Synthesis |

| Phosphorus Oxychloride (POCl₃) | Chlorinating agent for converting 2-pyridones to 2-chloropyridines. google.comorgsyn.org |

| Phosphorus Pentachloride (PCl₅) | A powerful chlorinating agent, sometimes used with POCl₃. google.comorgsyn.org |

| Piperidine | Basic catalyst for condensation and cyclization reactions. researchgate.net |

| Ammonium (B1175870) Acetate (B1210297) | Acts as both a catalyst and a source of nitrogen for the pyridine ring. nih.gov |

| β-Alanine Acetate | An alternative catalyst for condensation steps. google.com |

| Sodium Hydroxide (B78521) (NaOH) | A strong base used in chalcone (B49325) synthesis, a precursor step. nih.gov |

Following the chemical reaction, a series of isolation and purification steps are essential to obtain pure this compound. A typical workup procedure begins with quenching the reaction mixture, often by pouring it into crushed ice or ice-water. orgsyn.org This precipitates the crude product, which can then be collected by suction filtration. orgsyn.org The crude solid is often washed with water and sometimes a dilute basic solution, such as 5% sodium hydroxide, to remove acidic impurities. orgsyn.org

Further purification involves separating the target compound from byproducts and unreacted starting materials. Common techniques include:

Extraction: The product may be extracted from an aqueous layer into an immiscible organic solvent like dichloromethane or ether. google.comgoogle.com The organic phases are then combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed by evaporation. google.com

Soxhlet Extraction: This continuous extraction method using a solvent like anhydrous ether can be employed for purifying solid products. orgsyn.org

Column Chromatography: For achieving high purity, the crude product can be purified using silica (B1680970) gel column chromatography, eluting with a suitable solvent system such as a petroleum ether and dichloromethane mixture. google.com

Advanced Synthetic Strategies and Innovations

While traditional multi-step syntheses are well-established, modern organic synthesis seeks to improve efficiency, reduce waste, and discover novel reaction pathways. Advanced strategies applicable to the synthesis of complex heterocycles like this compound focus on process optimization and novel catalytic systems. These approaches include the development of one-pot reactions where multiple synthetic steps are carried out in the same vessel without isolating intermediates, significantly improving time and resource efficiency. organic-chemistry.org

The use of microwave irradiation to accelerate organic reactions is another key innovation; it has been shown to dramatically reduce reaction times and, in some cases, improve yields in the synthesis of nicotinonitrile derivatives. researchgate.net Furthermore, the application of modern catalytic methods, such as transition metal-catalyzed cross-coupling reactions, offers powerful alternatives for introducing substituents onto the pyridine ring with high precision and functional group tolerance. cardiff.ac.uk While specific applications of these advanced methods for the title compound are not extensively documented, they represent the forefront of synthetic strategy for this class of molecules.

Green Chemistry Approaches in Nicotinonitrile Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like nicotinonitrile derivatives to minimize environmental impact. rasayanjournal.co.in These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources. One-pot multicomponent reactions are a hallmark of green synthesis, offering high atom economy and reduced waste. nih.gov For the synthesis of nicotinonitrile derivatives, this can involve the condensation of an aldehyde, an active methylene compound (like malononitrile), and an ammonium source, often in a green solvent such as ethanol (B145695) or even water. nih.govacs.org

Microwave-assisted organic synthesis (MAOS) is another key green technology that significantly reduces reaction times and energy consumption compared to conventional heating methods. acs.orgijarsct.co.in The use of solid supports and catalysts in these reactions further enhances their green credentials by simplifying product isolation and enabling catalyst recycling. nih.gov For instance, a functional and environmentally friendly procedure for designing novel pyridine derivatives involves a one-pot, four-component reaction under microwave irradiation in ethanol, leading to excellent yields and short reaction times. acs.org

Table 1: Comparison of Conventional and Green Synthesis Methods for Pyridine Derivatives

| Parameter | Conventional Method | Green Method (e.g., Microwave-assisted) |

|---|---|---|

| Reaction Time | Several hours to days | Few minutes to an hour acs.org |

| Energy Consumption | High | Low ijarsct.co.in |

| Solvent Usage | Often uses hazardous organic solvents | Utilizes greener solvents like ethanol or is solvent-free nih.govacs.org |

| Yield | Variable, often moderate | Generally high to excellent acs.org |

| Byproduct Formation | Can be significant | Often minimized, leading to cleaner reactions ijarsct.co.in |

Microwave-Assisted Synthesis of Nicotinonitrile Derivatives

Microwave irradiation has emerged as a powerful tool in the synthesis of nicotinonitrile derivatives, offering rapid and efficient reaction pathways. semanticscholar.org This technique has been successfully employed for various steps in pyridine synthesis, including ring formation and functional group interconversions. rsc.org The synthesis of novel pyridine glycosides, for example, has been achieved through a microwave-assisted, solvent-free reaction of 2-pyridone with a protected glucose derivative using silica gel as a solid support. nih.gov

In the context of this compound, a plausible microwave-assisted approach would involve the cyclization of precursors to form the 4-methoxynicotinonitrile ring, followed by a chlorination step, or the use of a chlorinated precursor in the initial cyclization. For instance, new diaryl-3-cyano-1H-pyridinone derivatives have been synthesized and subsequently reacted with phosphorus oxychloride to yield the corresponding chloro derivatives. chem-soc.si Microwave heating can significantly accelerate such chlorination reactions.

Chemo-selective and Stereoselective Synthesis

The synthesis of substituted nicotinonitriles often requires careful control of chemoselectivity, especially when multiple reactive functional groups are present. For instance, in a multi-step synthesis, protecting groups may be necessary to ensure that reagents react only at the desired site.

Stereoselectivity becomes crucial when chiral centers are present in the substituents of the nicotinonitrile ring. While the core of this compound is achiral, the synthesis of derivatives with chiral side chains would necessitate stereoselective methods. For example, the synthesis of chiral (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for certain enzyme inhibitors, demonstrates the application of stereoselective synthesis in related nitrogen-containing heterocycles. beilstein-journals.org In the broader context of nicotinonitrile synthesis, diastereoselective or enantioselective reactions could be employed to control the stereochemistry of substituents, often involving chiral catalysts or auxiliaries. The synthesis of (Z)-acrylonitrile derivatives showcases how specific reaction conditions can favor the formation of one stereoisomer over another. rsc.org

Flow Chemistry Applications in this compound Production

Flow chemistry offers several advantages for the production of fine chemicals and active pharmaceutical ingredients (APIs), including improved safety, scalability, and process control. mdpi.com Continuous-flow systems allow for the precise control of reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. rsc.org

A cyanide-free synthesis of nitriles has been developed using flow chemistry, which could be relevant for the introduction of the nitrile group in nicotinonitrile synthesis under safer conditions. rsc.org Furthermore, the synthesis of various pharmaceutical ingredients has been successfully demonstrated in continuous-flow setups. mdpi.com A plausible flow process for this compound could involve the sequential pumping of reagents through heated reactor coils, with in-line purification steps to remove intermediates and byproducts. This approach would be particularly beneficial for reactions that are exothermic or involve hazardous reagents.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing synthetic routes and improving yields. The formation of the substituted pyridine ring and the introduction of the chloro group are key mechanistic steps to consider.

Proposed Reaction Mechanisms for Key Synthetic Steps

The synthesis of the nicotinonitrile ring often proceeds through a multi-step condensation reaction. A common pathway involves the initial formation of an enamine, followed by Michael addition and subsequent cyclization and aromatization. The mechanism for the synthesis of nicotinonitrile derivatives can be catalyzed by a magnetic H-bond catalyst, proceeding through a cooperative vinylogous anomeric-based oxidation. researchgate.net

The chlorination of a hydroxypyridine precursor to a chloropyridine is a key step. This is often achieved using reagents like phosphorus oxychloride (POCl₃). The reaction likely proceeds through the formation of a pyridyl phosphate ester intermediate, which is then attacked by a chloride ion to displace the phosphate group and form the 2-chloropyridine (B119429).

The Vilsmeier-Haack reaction is another relevant mechanistic pathway for the synthesis of substituted pyridines. organic-chemistry.orgijpcbs.comresearchgate.net This reaction involves the formylation of an electron-rich substrate using the Vilsmeier reagent, which is typically formed from a substituted amide (like DMF) and phosphorus oxychloride. organic-chemistry.org The reaction of spiroimidazolidinones with the Vilsmeier-Haack reagent (PBr₃/DMF) has been shown to produce substituted pyridines through an electrophilic trigger process. researchgate.net

Table 2: Plausible Mechanistic Steps in the Synthesis of this compound

| Step | Reaction Type | Key Reagents/Intermediates | Description |

|---|---|---|---|

| Ring Formation | Condensation/Cyclization | Enamine, Michael Adduct | Formation of the substituted pyridine ring from acyclic precursors. |

| Chlorination | Nucleophilic Substitution | Phosphorus Oxychloride, Pyridyl Phosphate | Conversion of a 2-hydroxypyridine to a 2-chloropyridine. chem-soc.si |

| Alternative Ring Formation | Vilsmeier-Haack Reaction | Vilsmeier Reagent (e.g., from DMF/POCl₃) | Formylation and cyclization to form the pyridine ring. organic-chemistry.orgijpcbs.com |

Identification of Reaction Intermediates (e.g., Chloroimidate)

The Vilsmeier-Haack reaction proceeds through the formation of a key intermediate known as the Vilsmeier reagent, which is a chloroiminium ion. researchgate.net This electrophilic species is responsible for the formylation of the substrate. The structure of the adduct formed between DMF and POCl₃ has been studied and is believed to exist as an imidoyl chloride salt. ijpcbs.com

In the context of converting a secondary amide to a chloro-substituted heterocycle, a chloroimidate (or imidoyl chloride) intermediate is often formed. The reaction of a secondary amide with oxalyl chloride can generate an imidoyl chloride in situ, which can then react with a pyridine-1-oxide to form a 2-aminopyridine amide. researchgate.net While not directly leading to this compound, this illustrates the formation and reactivity of chloroimidate intermediates in pyridine chemistry. The reaction of a substituted amide with phosphorus oxychloride gives a substituted chloroiminium ion, also referred to as the Vilsmeier reagent. researchgate.net This intermediate is a powerful electrophile that drives the subsequent reactions to form the final heterocyclic product.

Based on the information available, there are no specific kinetic studies on the synthesis reactions of this compound to provide detailed research findings or data tables as requested. The search results lack scholarly articles or specific research data pertaining to the reaction kinetics, rate constants, or activation energies for the formation of this particular compound.

Therefore, it is not possible to generate the requested article on the "Kinetic Studies of Synthesis Reactions for this compound" in a scientifically accurate and informative manner.

Spectroscopic and Structural Elucidation of 2 Chloro 4 Methoxynicotinonitrile and Its Derivatives

Advanced Spectroscopic Characterization Techniques

A comprehensive analysis using various spectroscopic methods is essential for the unambiguous identification and structural confirmation of 2-chloro-4-methoxynicotinonitrile.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methoxy (B1213986) group. The two aromatic protons are in different chemical environments and would likely appear as doublets in the aromatic region of the spectrum. The methoxy group would present as a singlet, typically in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. Separate signals are expected for the nitrile carbon, the carbons of the pyridine ring, and the methoxy carbon. The chemical shifts of the ring carbons are influenced by the chloro, methoxy, and nitrile substituents.

For comparison, the related compound 2-chloro-4-methyl-nicotinonitrile (CAS 65169-38-2) has a reported IUPAC name of 2-chloro-4-methylpyridine-3-carbonitrile (B1355596) nih.gov. The analysis of such analogs helps in predicting the spectral features of the target compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 98645-43-3 | C₇H₅ClN₂O | 168.58 |

| 2-Chloro-4-methyl-nicotinonitrile | 65169-38-2 | C₇H₅ClN₂ | 152.58 |

| 4-Chloro-2-methoxynicotinonitrile | C₇H₅ClN₂O | 168.58 | |

| 2-Chloro-4,6-dimethylpyridine-3-carbonitrile | 14237-71-9 | C₈H₇ClN₂ | 166.61 |

| 2-Chloro-4-methoxypyridine | 17228-69-2 | C₆H₆ClNO | 143.57 |

| 2-Chloro-3-cyano-4-methoxypyridine | 98645-43-3 | C₇H₅ClN₂O | 168.58 |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic vibrational frequencies would be expected for the nitrile (C≡N), C-O (methoxy), C-Cl, and aromatic C=C and C=N bonds. The nitrile group typically shows a sharp absorption band in the region of 2200-2300 cm⁻¹. The C-O stretching of the methoxy group would likely appear in the 1000-1300 cm⁻¹ region. The aromatic ring vibrations would be observed in the 1400-1600 cm⁻¹ range. While specific experimental data for the title compound is scarce, the FT-IR spectrum of the related compound 2-chloro-4-nitrophenol (B164951) shows characteristic peaks that can be used for comparative purposes nih.gov.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The pyridine ring in this compound, being an aromatic system, is expected to absorb UV light. The specific wavelengths of maximum absorption (λmax) would be influenced by the substituents on the pyridine ring. The methoxy group, being an electron-donating group, and the chloro and nitrile groups, being electron-withdrawing, would affect the energy of the electronic transitions.

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (168.58 g/mol ) researchgate.net. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns in the mass spectrum would provide further structural information by showing the loss of specific groups, such as the methoxy or nitrile moieties.

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₇H₅ClN₂O), the theoretical elemental composition can be calculated as follows:

| Element | Percentage |

| Carbon | 49.87% |

| Hydrogen | 2.99% |

| Chlorine | 21.03% |

| Nitrogen | 16.62% |

| Oxygen | 9.49% |

Experimental elemental analysis data should closely match these calculated values to confirm the empirical formula of a synthesized sample.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique can provide accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. To date, no published crystal structure for this compound has been found in the searched databases. If a suitable single crystal of the compound were to be grown, X-ray diffraction analysis would offer an unambiguous confirmation of its molecular structure and stereochemistry. For instance, the crystal structure of 2′-Chloro-4-methoxy-3-nitrobenzil has been determined, revealing details about its molecular conformation and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound, this method has been instrumental in elucidating their molecular structures.

For instance, the crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile, a related acrylonitrile (B1666552) derivative, was determined using single-crystal X-ray diffraction. researchgate.net The analysis revealed the spatial orientation of the various functional groups within the molecule. Similarly, the structure of 2′-Chloro-4-methoxy-3-nitrobenzil was characterized, providing detailed information on bond lengths and angles. researchgate.net

The process of single crystal X-ray diffraction involves mounting a suitable crystal on a diffractometer, which then bombards the crystal with X-rays. youtube.com The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. youtube.com This technique has been successfully applied to various complex organic molecules, including derivatives of nicotinonitrile. nih.govrigaku.com

Crystal System and Space Group Determination

A fundamental aspect of crystallographic analysis is the determination of the crystal system and space group, which describe the symmetry of the crystal lattice.

For example, a derivative, 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile, was found to crystallize in the monoclinic system with the space group P2₁/c. researchgate.net The monoclinic system is characterized by three unequal axes, with one non-perpendicular angle. wikipedia.org Another related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, also crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net In contrast, 2-methoxy-4,6-diphenylnicotinonitrile crystallizes in the orthorhombic crystal system with the space group P21212. nih.gov

The determination of the crystal system and space group is a critical step in solving the crystal structure and understanding the packing of molecules in the solid state.

Table 1: Crystal Data for Selected Derivatives

| Compound | Crystal System | Space Group | Reference |

| 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile | Monoclinic | P2₁/c | researchgate.net |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Monoclinic | P2₁/c | researchgate.net |

| 2-methoxy-4,6-diphenylnicotinonitrile | Orthorhombic | P21212 | nih.gov |

| (E)-2-{[(3-chloro-4-methyl-phen-yl)imino]-meth-yl}-4-methyl-phenol | Monoclinic | P2₁/c | nih.gov |

| 2-amino-4-chlorobenzonitrile | Triclinic | P-1 | analis.com.my |

| 8-chloro-3-((3-chlorobenzyl)thio)- researchgate.netorganicchemistrytutor.combldpharm.comtriazolo[4,3-a]pyridine | Monoclinic | P2(1)/c | mdpi.com |

Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

In the crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile, molecules are linked into inversion dimers through C—H⋯π interactions. researchgate.net For 2-chloro-N-(4-methoxyphenyl)acetamide, a more complex network of interactions is observed, including N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds, as well as C—H⋯π(ring) interactions, which together generate a three-dimensional structure. researchgate.netnih.gov

The crystal structures of chloropyridinecarbonitrile isomers exhibit distinct intermolecular π-stacking and C—H⋯N interactions. nih.gov The study of these weak interactions is essential for understanding the principles of molecular packing and for designing new materials with desired properties. mdpi.comrsc.org In some cases, these interactions can lead to the formation of specific motifs, such as the R2(2)(8) ring observed in a co-crystal of 2-chloro-4-nitrobenzoic acid and nicotinamide, which is formed through hydrogen bonding. nih.gov

Conformational Analysis and Torsion Angles

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com This analysis is key to understanding molecular flexibility and the preferred shapes of molecules.

In the case of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile, the two aromatic rings are inclined to each other by a dihedral angle of 64.22 (9)°. researchgate.net For 2-chloro-N-(4-methoxyphenyl)acetamide, the acetamido group is significantly twisted out of the plane of the phenyl ring, as indicated by the C7—C6—O2—C9 torsion angle of -174.61 (10)°. researchgate.netnih.gov The Cl1—C1—C2—O1 torsion angle of 52.89 (12)° in the same molecule indicates a +synclinal (or +gauche) conformation around the C1—C2 bond. researchgate.netnih.gov

Table 2: Selected Torsion Angles for this compound Derivatives

| Compound | Torsion Angle | Value (°) | Reference |

| 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile | Dihedral angle between aromatic rings | 64.22 (9) | researchgate.net |

| 2-chloro-N-(4-methoxyphenyl)acetamide | C7—C6—O2—C9 | -174.61 (10) | researchgate.netnih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Cl1—C1—C2—O1 | 52.89 (12) | researchgate.netnih.gov |

| 2′‐Chloro‐4‐methoxy‐3‐nitrobenzil | Dihedral angle between aromatic rings | 87.99 (5) | researchgate.net |

| 2′‐Chloro‐4‐methoxy‐3‐nitrobenzil | O—C—C—O | -119.03 (16) | researchgate.net |

Hirshfeld Surface Analysis and Molecular Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. mdpi.com By mapping properties onto this surface, researchers can gain insights into the nature and relative importance of different types of contacts.

For 2-chloro-N-(4-methoxyphenyl)acetamide, Hirshfeld surface analysis revealed that C⋯H/H⋯C interactions make the largest contribution to the surface area, accounting for 33.4%. researchgate.netnih.gov This indicates the significance of these contacts in the crystal packing. Similarly, for (E)-2-{[(3-chloro-4-methyl-phen-yl)imino]-meth-yl}-4-methyl-phenol, H⋯H (43.8%) and C⋯H/H⋯C (26.7%) interactions were found to be the most important contributors to the packing arrangement. nih.gov

This method allows for a detailed examination of the molecular environment and has been applied to various compounds to understand their solid-state architecture. nih.govdoi.org

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for complementing experimental findings and providing deeper insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

DFT calculations are widely used to optimize molecular geometries and predict various electronic properties. nanobioletters.com These calculations can provide a theoretical model that can be compared with experimental data from X-ray diffraction.

For (E)-2-{[(3-chloro-4-methyl-phen-yl)imino]-meth-yl}-4-methyl-phenol, the structure was optimized using DFT at the B3LYP/6-311G(d,p) level of theory, and the results were compared with the experimentally determined molecular structure. nih.gov Such studies also allow for the calculation of frontier molecular orbitals (HOMO and LUMO), the energy gap of which provides information about the molecule's reactivity. nih.govmdpi.com

DFT has been employed to investigate the structural and electronic properties of various related compounds, such as 2-amino-4-chlorobenzonitrile, where full geometry optimization was carried out at the B3LYP with 6-311++G (d, p) basis set level. analis.com.my These theoretical studies provide a powerful means to understand the intrinsic properties of these molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity and kinetic stability of molecules. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy unoccupied orbital, acts as an electron acceptor. youtube.comirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. irjweb.combiomedres.us

In the context of this compound and its derivatives, FMO analysis provides insights into their electronic properties and potential for intermolecular interactions. The HOMO-LUMO gap can be correlated with the molecule's bioactivity, as a smaller gap often facilitates charge transfer interactions with biological receptors. irjweb.com For instance, a study on related heterocyclic compounds demonstrated that derivatives with lower HOMO-LUMO energy gaps exhibited higher affinity towards cancer cells. researchgate.net

Interactive Data Table: Frontier Molecular Orbital Properties

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Determines the electron-donating ability (nucleophilicity). Higher energy indicates a stronger tendency to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Determines the electron-accepting ability (electrophilicity). Lower energy indicates a stronger tendency to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. irjweb.com | A smaller gap suggests higher chemical reactivity, lower kinetic stability, and higher polarizability. biomedres.usresearchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems. These simulations can provide detailed information about the conformational dynamics, stability, and intermolecular interactions of molecules like this compound in various environments, such as in solution or bound to a biological target.

For derivatives of this compound, MD simulations can be employed to validate the stability of ligand-protein complexes predicted by molecular docking studies. For example, the root-mean-square deviation (RMSD) analysis from an MD simulation can indicate whether a compound remains stably bound within the active site of a target protein over time. nih.gov Such simulations have been successfully used to assess the stability of various small molecules in the binding sites of enzymes like α-glucosidase and α-amylase. nih.gov

The insights gained from MD simulations are crucial for understanding the dynamic nature of molecular interactions that cannot be captured by static models. They can reveal how the flexibility of both the ligand and the receptor influences binding affinity and specificity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, geometry, and reactivity of molecules like this compound. nrel.gov These methods allow for the optimization of molecular geometries to find the most stable conformers and the calculation of various electronic properties. nrel.govnih.gov

Furthermore, quantum chemical calculations are essential for understanding reaction mechanisms and predicting the regioselectivity of chemical reactions. By modeling the charge distribution and electrophilicity of the pyridine ring, researchers can predict the most likely sites for nucleophilic attack.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are also highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound and its derivatives, these predictions are invaluable for structural elucidation.

Predicted spectroscopic data for related compounds often include:

¹H and ¹³C NMR Chemical Shifts: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov These predicted spectra can be compared with experimental spectra to aid in the assignment of peaks to specific protons and carbons in the molecule.

Infrared (IR) Frequencies: The vibrational frequencies corresponding to different functional groups in the molecule can be calculated. researchgate.net For example, the characteristic stretching frequencies of the C≡N (nitrile), C-Cl (chloro), and C-O-C (methoxy) groups can be predicted and compared with experimental IR spectra.

Mass Spectrometry (MS): While not a direct quantum chemical prediction, understanding the molecular weight and fragmentation patterns from theoretical principles is crucial. High-resolution mass spectrometry can validate the molecular formula of the synthesized compound.

Interactive Data Table: Predicted Spectroscopic Data for a Representative Nicotinonitrile Derivative

| Spectroscopic Technique | Predicted Parameter | Typical Range/Value | Significance |

| ¹H NMR | Chemical Shift (δ) of methoxy protons | ~3.8–4.0 ppm | Confirms the presence of the methoxy group. |

| ¹³C NMR | Chemical Shift (δ) of nitrile carbon | ~115–120 ppm | Identifies the cyano functional group. |

| FT-IR | Wavenumber (cm⁻¹) of C≡N stretch | ~2220–2240 cm⁻¹ | Confirms the presence of the nitrile group. |

| FT-IR | Wavenumber (cm⁻¹) of C-Cl stretch | ~550–650 cm⁻¹ | Indicates the presence of the chloro substituent. |

| Mass Spectrometry | Molecular Ion Peak (m/z) | Corresponds to the molecular weight | Confirms the overall mass and elemental composition of the molecule. |

Aromaticity Studies

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. For heterocyclic compounds like this compound, aromaticity influences their chemical reactivity, magnetic properties, and thermodynamic stability.

Quantum chemical calculations can be used to quantify the aromaticity of the pyridine ring in these molecules. Methods such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly employed.

NICS: This method calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character, while a positive value suggests anti-aromaticity.

HOMA: This index evaluates the bond length alternation in the ring. A HOMA value close to 1 indicates a high degree of aromaticity with little bond length alternation, whereas a value close to 0 suggests a non-aromatic system.

Chemical Reactivity and Derivatization of 2 Chloro 4 Methoxynicotinonitrile

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring, being inherently electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), a reactivity pattern that is further enhanced by the presence of the electron-withdrawing nitrile group. stackexchange.com This mechanism typically involves the attack of a nucleophile on an electron-poor carbon atom of the ring, followed by the departure of a leaving group. stackexchange.com

The chlorine atom at the 2-position of the pyridine ring is particularly activated for nucleophilic displacement. Its position ortho to the ring nitrogen and adjacent to the cyano group makes the C2 carbon highly electrophilic. This facilitates attack by a variety of nucleophiles, leading to the formation of diverse derivatives. The general mechanism is a bimolecular nucleophilic substitution (SN2) type process occurring on an sp²-hybridized carbon. pearson.comquizlet.com

Common nucleophilic substitution reactions at the C2 position include:

Amination: Reaction with primary or secondary amines to yield 2-amino-4-methoxynicotinonitrile (B113388) derivatives.

Alkoxylation/Aryloxylation: Displacement by alkoxides or phenoxides to introduce new ether linkages.

Thiolation: Reaction with thiols or thiophenols to form 2-thioether derivatives.

These reactions are foundational for creating libraries of substituted pyridines for various applications.

Table 1: Examples of Nucleophilic Substitution on 2-Chloro-4-methoxynicotinonitrile

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R¹R²NH | 2-(Dialkyl/Aryl)amino-4-methoxynicotinonitrile |

| Alkoxide | R-ONa | 2-Alkoxy-4-methoxynicotinonitrile |

The methoxy (B1213986) group at the 4-position is generally more stable and less prone to nucleophilic attack compared to the chloro substituent. Cleavage of the methyl-oxygen bond to yield the corresponding 4-hydroxynicotinonitrile (B1273966) derivative typically requires harsh conditions, such as strong acids (e.g., HBr, HI) or potent Lewis acids. The greater polarity and zwitterionic character of 4-substituted pyridones can enhance the rate of hydrolysis compared to 2-substituted isomers. nih.gov

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into various other functional groups, significantly expanding the synthetic utility of this compound. pressbooks.publibretexts.org The carbon atom of the nitrile is electrophilic, making it a target for nucleophiles. libretexts.org

The nitrile group can be hydrolyzed under either acidic or basic conditions to afford an amide or a carboxylic acid. chemistrysteps.comlibretexts.org

Basic Hydrolysis: Treatment with an aqueous base, such as sodium hydroxide (B78521), initially converts the nitrile to an amide (2-chloro-4-methoxy-nicotinamide), which upon further heating can be hydrolyzed to the corresponding carboxylate salt. pressbooks.pub

Acidic Hydrolysis: Heating with a strong acid, like sulfuric acid, also leads to the formation of the carboxylic acid (2-chloro-4-methoxynicotinic acid). libretexts.org

Beyond hydrolysis, the nitrile group can undergo other important transformations:

Reduction: Reduction with powerful reducing agents like lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine (2-chloro-4-methoxy-pyridin-3-yl)methanamine. chemistrysteps.comlibretexts.org

Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after an aqueous workup. chemistrysteps.com

Table 2: Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid or Amide |

| Reduction | LiAlH₄ then H₂O | Primary Amine |

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions. libretexts.orglibretexts.org These reactions are powerful methods for constructing new heterocyclic rings fused onto the pyridine framework, a process known as annulation. For instance, [4+2] cycloadditions, also known as Diels-Alder reactions, can occur where the nitrile acts as the dienophile. libretexts.orgresearchgate.netresearchgate.net This approach allows for the synthesis of complex polycyclic aromatic systems. The efficiency and regioselectivity of these reactions can often be enhanced by using transition metal catalysts. williams.edu

Electrophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient and therefore generally resistant to electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com The presence of two electron-withdrawing groups (chloro and cyano) further deactivates the ring towards attack by electrophiles. While the methoxy group is an activating group, its influence may not be sufficient to overcome the strong deactivating effects of the nitrogen atom and the other substituents.

Electrophilic attack, if it were to occur, would be directed by the existing substituents. masterorganicchemistry.com The methoxy group directs electrophiles to the ortho (C3 and C5) positions. However, the C3 position is already substituted with a cyano group, and the C5 position is sterically hindered. Therefore, electrophilic aromatic substitution on this compound is challenging and typically requires forcing conditions and strong electrophiles. libretexts.org Common EAS reactions like nitration, halogenation, or Friedel-Crafts reactions are generally not facile on such highly deactivated pyridine systems. libretexts.orgyoutube.com

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the chlorine atom at the 2-position of the pyridine ring serves as a reactive handle for these transformations.

Suzuki Coupling: The Suzuki reaction, or Suzuki-Miyaura coupling, is a widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing complex molecules like polyolefins, styrenes, and substituted biphenyls. wikipedia.org The general mechanism involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org For a substrate like this compound, the chlorine atom's reactivity allows for the introduction of various aryl or vinyl groups at the 2-position. The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be tailored to optimize the yield and selectivity of the desired product.

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for synthesizing aryl alkynes and conjugated enynes under mild conditions, often at room temperature. wikipedia.orggold-chemistry.org The mechanism involves two interconnected catalytic cycles. In the palladium cycle, the aryl halide undergoes oxidative addition to the Pd(0) complex. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This activated alkyne species then participates in a transmetalation step with the palladium complex, followed by reductive elimination to afford the coupled product. wikipedia.org In the case of this compound, the Sonogashira reaction enables the introduction of an alkynyl substituent at the 2-position, a common structural motif in pharmaceuticals and materials science. gold-chemistry.org

Synthesis of Novel Derivatives and Analogues

The structural scaffold of this compound provides multiple sites for chemical modification, enabling the synthesis of a wide array of novel derivatives and analogues. These modifications can be broadly categorized into changes at the core nicotinonitrile structure and functionalization of its peripheral groups.

Modifications at the Nicotinonitrile Core

The nicotinonitrile core of this compound offers several avenues for structural alteration. The chlorine atom at the 2-position is a prime site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. Additionally, the nitrile group can undergo a range of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations fundamentally alter the electronic and steric properties of the molecule, leading to new derivatives with potentially different biological activities.

Functionalization of Peripheral Groups

Beyond the core, the methoxy group at the 4-position represents another point for derivatization. Demethylation to the corresponding hydroxypyridine derivative opens up possibilities for introducing a variety of substituents through etherification or esterification reactions. These modifications can influence the molecule's solubility, lipophilicity, and interactions with biological targets.

Design of Structure-Activity Relationship (SAR) Libraries

The systematic synthesis of derivatives of this compound is a key strategy in the design of structure-activity relationship (SAR) libraries. nih.gov SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. nih.govnih.gov By creating a library of compounds with systematic variations at the nicotinonitrile core and its peripheral groups, researchers can identify key pharmacophores and optimize properties such as potency and selectivity. nih.govrsc.org For example, a library could be generated by introducing a diverse set of aryl groups at the 2-position via Suzuki coupling, while simultaneously exploring different functionalities at the 4-position. The biological evaluation of such a library can provide valuable insights into the structural requirements for a desired therapeutic effect. nih.govmdpi.com

Advanced Applications and Functional Properties in Research

Medicinal Chemistry Applications

The compound 2-Chloro-4-methoxynicotinonitrile serves as a versatile precursor and building block in the synthesis of various biologically active molecules, demonstrating its significance in drug discovery and development. Its unique chemical structure, featuring a chlorinated pyridine (B92270) ring with methoxy (B1213986) and nitrile functional groups, allows for diverse chemical modifications to generate novel compounds with potential therapeutic applications.

Role as a Precursor in Drug Discovery

This compound is a key starting material in the synthesis of more complex molecules with therapeutic potential. The chloro and methoxy groups on the pyridine ring are particularly important as they can greatly influence a molecule's interactions with biological targets like proteins. youtube.com The presence of these functional groups allows for a range of chemical reactions, making it a valuable scaffold for creating libraries of compounds for screening in drug discovery programs.

The nitrile group can also be chemically transformed into other functional groups, further expanding the diversity of molecules that can be synthesized from this precursor. This versatility makes this compound an important tool for medicinal chemists exploring new treatments for various diseases.

Synthesis of Biologically Active Pyridine Derivatives

The pyridine scaffold is a common feature in many biologically active compounds and approved drugs. This compound is utilized in the synthesis of a variety of pyridine derivatives with demonstrated biological activity. researchgate.netresearchgate.net For instance, it can be used to create N-alkyl-N-substituted phenylpyridin-2-amine derivatives, some of which have shown cytotoxic activity against human tumor cell lines. nih.gov

The reactivity of the chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of various substituents to the pyridine ring. This process is crucial for fine-tuning the biological activity and pharmacokinetic properties of the resulting molecules. The ability to systematically modify the structure of pyridine derivatives derived from this compound is a key aspect of structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds in drug development. researchgate.net

Exploration in Specific Therapeutic Areas (e.g., Anticancer, Antimicrobial)

Derivatives synthesized from this compound have been investigated for their potential in treating cancer and infectious diseases. The pyridine core is a known pharmacophore in many anticancer and antimicrobial agents. researchgate.netnih.govmdpi.com

In the realm of anticancer research, pyridine derivatives have shown promise. For example, certain N-alkyl-N-substituted phenylpyridin-2-amines synthesized from related chlorinated pyridines have exhibited cytotoxic effects against various cancer cell lines. nih.gov The exploration of such compounds is part of a broader effort to develop new chemotherapeutic agents with improved efficacy and reduced side effects. nih.gov

Similarly, in the field of antimicrobial research, pyridine-containing compounds have demonstrated activity against various pathogens. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. researchgate.net The versatility of this compound as a starting material allows for the generation of novel pyridine derivatives that can be screened for their antimicrobial properties.

Table 1: Examples of Biologically Active Pyridine Derivatives

| Derivative Class | Therapeutic Area | Research Finding |

| N-alkyl-N-substituted phenylpyridin-2-amines | Anticancer | Showed cytotoxic activity against human tumor cell lines. nih.gov |

| Thienopyridine derivatives | Antimicrobial | Exhibited good to strong activity against various microbial strains. researchgate.net |

| Quinazoline derivatives | Anticancer | Acted as dual inhibitors of EGFR and VEGFR-2, key targets in cancer therapy. nih.gov |

Modulation of Protein Targets (e.g., Lipoprotein-Associated Phospholipase A2)

While specific studies on the direct modulation of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) by derivatives of this compound are not extensively detailed in the provided results, the broader class of substituted pyridines has been explored for their ability to inhibit key protein targets in various diseases. For instance, the discovery of PF-06282999, a potent and selective inhibitor of myeloperoxidase (MPO) for treating cardiovascular diseases, highlights the potential of highly substituted heterocyclic compounds in targeting specific enzymes. nih.gov The principles of designing selective enzyme inhibitors, as demonstrated in the development of PF-06282999, could be applied to develop modulators of other protein targets, including Lp-PLA2, using this compound as a starting scaffold.

Materials Science and Optoelectronic Applications

Beyond its applications in medicinal chemistry, this compound and its derivatives also exhibit interesting properties relevant to materials science, particularly in the field of optoelectronics.

Luminescent Properties and Fluorescence Studies

Derivatives of this compound have the potential to be used in the development of luminescent materials. The photoluminescent properties of related heterocyclic compounds, such as chlorine-substituted N-[2-(phenyliminomethyl)phenyl]-4-methylbenzenesulfamides and their zinc(II) complexes, have been studied. mdpi.com These studies have shown that the introduction of specific functional groups can lead to materials with significant photoluminescence quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs). mdpi.com

The fluorescence of a molecule is highly dependent on its chemical structure and environment. mdpi.com By chemically modifying this compound, it is possible to tune the emission wavelength and quantum yield of the resulting materials. This tunability is a key advantage in the design of new fluorescent dyes and probes for various applications, including bio-imaging and sensing.

Table 2: Luminescent Properties of Related Zinc(II) Complexes

| Complex | Emission Color | Maximum Brightness (Cd/m²) | Application |

| Zinc(II) complex of a chlorine-substituted azomethine | Bluish-green to Green | >1500 | OLEDs mdpi.com |

Liquid Crystalline Behavior of Derivatives

While direct studies on the liquid crystalline properties of this compound derivatives are not extensively documented, the broader class of pyridine-based compounds has been a subject of significant research in the field of liquid crystals. tandfonline.comnih.govnih.govinformahealthcare.comresearchgate.net Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and their molecular arrangement can be influenced by temperature (thermotropic) or the presence of a solvent (lyotropic). wikipedia.org

The incorporation of heterocyclic rings like pyridine into the molecular core is a known strategy for designing liquid crystalline materials. nih.govinformahealthcare.com The nitrogen atom in the pyridine ring can alter the molecule's polarity, polarizability, and geometry, which in turn influences the type of mesophase (e.g., nematic, smectic, columnar) and the phase transition temperatures. informahealthcare.com

Derivatives of this compound are promising candidates for liquid crystal research due to their inherent molecular features:

Anisotropic Molecular Shape: The planar pyridine ring provides a rigid core, which is a fundamental requirement for liquid crystalline behavior. researchgate.net

Dipole Moment: The combination of the electron-withdrawing chloro and cyano groups with the electron-donating methoxy group creates a significant dipole moment, which can promote the molecular alignment necessary for forming liquid crystal phases. informahealthcare.com

Potential for Derivatization: The core structure of this compound can be further modified, for instance, by introducing long alkyl or alkoxy chains. These flexible chains are crucial for inducing and stabilizing liquid crystalline phases.

Research on other substituted pyridines has shown that by carefully selecting the substituents, it is possible to create materials with specific liquid crystalline properties. For example, three-ring 2,5-disubstituted pyridines have been synthesized and shown to exhibit enantiotropic phases. tandfonline.com Similarly, other pyridine derivatives have been designed to form columnar or smectic phases. nih.govnih.gov Based on these principles, it is conceivable that derivatives of this compound could be synthesized to exhibit a range of liquid crystalline behaviors with potential applications in display technologies and other advanced materials.

Table 1: Influence of Molecular Structure on Liquid Crystal Properties of Pyridine Derivatives

| Molecular Feature | Influence on Liquid Crystal Properties | Reference |

| Heterocyclic Core (Pyridine) | Imparts rigidity and influences polarity and polarizability. | nih.govinformahealthcare.com |

| Terminal Alkoxy Chains | Promotes the formation and stabilization of mesophases. | nih.gov |

| Linking Groups (e.g., ester, imine) | Affects the overall molecular geometry and thermal stability. | nih.govinformahealthcare.com |

| Substituents (e.g., -CN, -NO2) | Can enhance dipole moment and influence the type of mesophase. | nih.gov |

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. This property is the basis for a range of applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules, in particular, have been a focus of NLO research due to their potential for large and fast NLO responses.

The NLO properties of organic molecules are often associated with a specific molecular architecture known as a donor-π-acceptor (D-π-A) system. analis.com.my In such a system, an electron-donating group (D) and an electron-accepting group (A) are connected by a conjugated π-electron system, which facilitates intramolecular charge transfer upon excitation. This charge transfer is a key factor for high NLO response.

This compound possesses the fundamental components of a D-π-A system:

Electron-Donating Group: The methoxy group (-OCH₃) at the 4-position of the pyridine ring acts as an electron donor.

Electron-Accepting Groups: The chloro group (-Cl) at the 2-position and the nitrile group (-CN) at the 3-position are both electron-withdrawing, serving as acceptors.

π-Conjugated System: The pyridine ring itself provides the conjugated π-electron pathway connecting the donor and acceptor groups.

While direct experimental measurements of the NLO properties of this compound have not been reported, studies on other organic molecules with similar structural motifs provide strong evidence for its potential as an NLO material. analis.com.mynih.govresearchgate.netfrontiersin.org For instance, computational studies on octaphyrin derivatives have shown that the introduction of electron-donating and electron-withdrawing groups can significantly enhance their NLO response. frontiersin.org Similarly, chalcone (B49325) derivatives with donor-acceptor substituents are known to exhibit excellent NLO properties due to the delocalization of electrons in their π-conjugated system. analis.com.my

The investigation of this compound and its derivatives could therefore be a promising avenue for the development of new NLO materials. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict their hyperpolarizability, a key parameter for NLO activity, and guide the synthesis of new compounds with optimized NLO properties.

Table 2: Key Structural Features for Nonlinear Optical Activity

| Structural Feature | Role in NLO Properties | Reference |

| Electron-Donating Group (e.g., -OCH₃, -NH₂) | Pushes electron density into the π-system. | analis.com.my |

| Electron-Accepting Group (e.g., -CN, -NO₂) | Pulls electron density from the π-system. | analis.com.my |

| π-Conjugated Bridge (e.g., aromatic rings, double/triple bonds) | Facilitates intramolecular charge transfer. | analis.com.mynih.gov |

Agrochemical Research Applications

Pyridine and its derivatives are a cornerstone in the agrochemical industry, forming the structural basis for a wide range of herbicides, insecticides, and fungicides. google.com The presence of a halogen, such as chlorine, on the pyridine ring is a common feature in many active ingredients, often enhancing their biological activity.

Given its structure, this compound is a valuable building block in the synthesis of new potential agrochemicals. The reactivity of the chloro and nitrile groups allows for a variety of chemical transformations, enabling the creation of a diverse library of compounds for biological screening.

While specific agrochemical applications of this compound are not widely published, the importance of the chloropyridine scaffold is well-established. For example, related compounds like 2-chloro-4-methyl-nicotinonitrile have associated patents that may relate to agrochemical applications. nih.gov Furthermore, the synthesis of other chlorinated nitrile-containing compounds has been patented for their use as intermediates in the production of pesticides like imidacloprid. google.com Research on other heterocyclic systems, such as pyrimidines, also highlights the importance of chloro- and nitrile-substituted intermediates in the development of new herbicides. researchgate.net

The research into new agrochemicals is driven by the need for more effective and selective products with improved environmental profiles. The use of this compound as a starting material allows for the systematic modification of the pyridine core, which could lead to the discovery of new compounds with desirable herbicidal, insecticidal, or fungicidal properties.

Applications in Organic Synthesis as an Intermediate

In addition to its potential applications in materials science and agrochemicals, this compound is a versatile intermediate in organic synthesis. Its commercial availability indicates its utility as a building block for more complex molecules. vibrantpharma.comnih.gov

The reactivity of this compound is dictated by its functional groups:

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution. This allows for the introduction of a wide range of functional groups, such as amines, thiols, and alkoxides, by reacting it with appropriate nucleophiles. This type of reaction is a common strategy for building molecular complexity. Studies on related 2-chloro-4-methylquinolines have demonstrated their reactivity with sulfur nucleophiles. researchgate.net

Transformations of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the formation of various heterocyclic rings.

Modification of the Pyridine Ring: The pyridine ring itself can undergo further electrophilic substitution reactions, although the existing substituents will direct the position of any new groups.

The combination of these reactive sites makes this compound a valuable starting material for the synthesis of a wide array of target molecules, including pharmaceuticals, dyes, and other specialty chemicals. Its utility as a synthetic intermediate is a testament to the versatility of the substituted pyridine scaffold in modern organic chemistry.

Toxicological and Environmental Considerations in Research

Metabolic Pathways and Degradation Studies of Related Compounds

The microbial breakdown of complex synthetic molecules is a key area of environmental research. While direct metabolic studies on 2-Chloro-4-methoxynicotinonitrile are not publicly available, extensive research on related nitrogen heterocyclic compounds, such as pyridine (B92270) and its derivatives, provides significant insights into potential degradation pathways.

Microorganisms have evolved diverse strategies to utilize these compounds as sources of carbon and nitrogen. nih.govresearchgate.net The biodegradability of pyridine derivatives is highly dependent on the nature and position of their chemical substituents. tandfonline.comresearchgate.net Generally, bacteria are known to degrade simple pyridine derivatives, particularly hydroxypyridines and pyridinecarboxylic acids, through pathways involving hydroxylated intermediates. researchgate.net For many pyridines, the initial step involves hydroxylation, where the oxygen atom is unusually derived from water, a process that can occur under both aerobic and anaerobic conditions. researchgate.netnih.gov

Several distinct metabolic pathways have been identified for nicotine (B1678760), a well-studied pyridine derivative, which can serve as a model:

Pyridine Pathway: Observed in Gram-positive bacteria like Arthrobacter oxidans, this pathway begins with the hydroxylation of the pyridine ring, typically at the 6-position, to form 6-hydroxynicotine. researchgate.netscispace.com

Pyrrolidine (B122466) Pathway: Utilized by Gram-negative bacteria such as Pseudomonas species, this pathway involves the opening of the pyrrolidine ring. nih.govresearchgate.net

Demethylation Pathway: Some fungi and tobacco plants degrade nicotine by removing the methyl group to form nornicotine. researchgate.netscispace.com

For chlorinated pyridines, the metabolic process is more complex. For instance, 2-chloropyridine (B119429), when incubated with liver homogenates, can be metabolized to 2-chloropyridine N-oxide. nih.gov In the case of 2-chloro-4-nitroaniline, a compound with structural similarities, the bacterium Rhodococcus sp. strain MB-P1 has been shown to degrade it by first removing the nitro group to form 4-amino-3-chlorophenol, which is then further broken down. researchgate.netplos.org This initial step is catalyzed by a flavin-dependent monooxygenase. researchgate.net Similarly, the degradation of 2-chloro-4-nitrophenol (B164951) by Arthrobacter sp. SJCon proceeds via the formation of chlorohydroquinone. nih.gov These examples highlight that the initial enzymatic attack is crucial and often involves hydroxylation, dechlorination, or denitration, leading to intermediates that can enter central metabolic pathways.

Table 1: Examples of Microbial Degradation of Related Nitrogen Heterocyclic Compounds

| Compound | Microorganism | Key Metabolic Step/Intermediate | Reference |

| Nicotine | Arthrobacter oxidans | Hydroxylation to 6-hydroxynicotine (Pyridine Pathway) | researchgate.netscispace.com |

| Nicotine | Pseudomonas putida | Pyrrolidine ring opening | researchgate.net |

| 2-Chloro-4-nitroaniline | Rhodococcus sp. MB-P1 | Formation of 4-amino-3-chlorophenol | researchgate.netplos.org |

| 2-Chloro-4-nitrophenol | Arthrobacter sp. SJCon | Formation of chlorohydroquinone | nih.gov |

| Quinoline | Rhodococcus sp. JH145 | Formation of 2-(1H)-quinolinone | nih.govresearchgate.net |

| Imidacloprid | Various soil microbes | Oxidation and nitro-reduction | frontiersin.org |

Environmental Fate and Persistence of Related Nicotinonitriles

The environmental fate of a chemical compound describes its transport, transformation, and ultimate disposition in the air, water, and soil. For nicotinonitrile derivatives and chloropyridines, persistence is a key concern. Halogenated organic compounds, in general, can remain in the environment for extended periods, from decades to centuries, due to their resistance to natural degradation processes like UV light photolysis. nih.gov

Data specifically on the environmental fate of chloropyridines are noted to be lacking, which is significant given they are a major class of pyridine derivatives found in the environment. tandfonline.comresearchgate.net However, studies on related compounds offer valuable clues. Under anaerobic conditions, 2-chloropyridine has been shown to be persistent and resistant to biodegradation over long incubation periods. nih.gov This persistence can lead to accumulation in soil and sediment.

The biodegradability of substituted pyridines under anaerobic conditions has been shown to vary significantly with the type of substituent group. A study on various monosubstituted pyridines found that cyanopyridines (nicotinonitriles) were more susceptible to biotransformation than chloropyridines. nih.gov The position of the substituent also matters; isomers with functional groups at the C-2 or C-3 position were transformed faster than those at the C-4 position. nih.gov An exception was 4-chloropyridine, which was biotransformed within 130 days, while 2- and 3-chloropyridine (B48278) persisted. nih.gov

Advanced Bioremediation Strategies for Related Halogenated Compounds

Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated environments. nih.gov This approach is considered cost-effective and environmentally friendly for treating pollution from pesticides and other xenobiotics. frontiersin.orgunifesp.br For halogenated aromatic compounds, bioremediation strategies often focus on isolating or engineering microbes with specific enzymatic machinery to break down these persistent pollutants.

The key step in the degradation of halogenated aromatics is the removal of the halogen substituent (dehalogenation), which can occur via reductive, oxidative, or hydrolytic mechanisms. unifesp.br The process can be generally divided into three stages:

Debranching: Removal of side groups to simplify the aromatic compound.

Dehalogenation: Removal of chlorine or other halogen atoms.

Ring Cleavage: Opening of the aromatic ring, leading to intermediates that can be funneled into the organism's central metabolism.

A variety of bacteria and fungi have been identified that can degrade nitrogen, sulfur, and oxygen heterocycles. unifesp.brnih.gov For instance, Rhodococcus, Pseudomonas, and Bacillus species are frequently cited for their ability to degrade a wide range of aromatic and heterocyclic compounds. researchgate.netfrontiersin.orgnih.gov Enriched microbial consortia have also been shown to be effective. A naphthalene-enriched culture, for example, was able to degrade pyridine, quinoline, benzothiophene, and benzofuran. nih.gov

Recent advances in bioremediation focus on enhancing the efficiency and applicability of these microbial processes. This includes the use of immobilized biocatalysts and the exploration of genetically modified microorganisms with enhanced degradative capabilities. nih.govoup.com Understanding the specific catabolic genes and enzymes involved in the degradation pathways is crucial for developing these advanced strategies. oup.com For example, identifying the genes responsible for monooxygenase or dioxygenase enzymes that initiate the attack on the chlorinated ring can allow for the design of more robust bioremediation systems for contaminated soil and water. unifesp.br

Table 2: Genera of Microorganisms Involved in the Bioremediation of Related Compounds

| Microorganism Genus | Compound Class Degraded | Reference |

| Rhodococcus | Chlorinated anilines, Nitrophenols, Quinoline | researchgate.netplos.orgresearchgate.netresearchgate.net |

| Pseudomonas | Nicotine, Chlorophenoxyacetates | researchgate.net |

| Arthrobacter | Nicotine, Chlorophenols | researchgate.netnih.gov |

| Bacillus | Neonicotinoids, Nicotine | frontiersin.orgnih.gov |

| Acinetobacter | Chloronitrobenzoic Acid | nih.gov |

Q & A

Q. What are the most reliable synthetic routes for 2-chloro-4-methoxynicotinonitrile, and how can reaction conditions be optimized?

Answer: A common method involves nucleophilic aromatic substitution (SNAr) starting from 2-chloro-4-hydroxynicotinonitrile, where methoxy substitution is achieved using methoxide sources under anhydrous conditions. For example, in the synthesis of a dopamine agonist precursor, this compound was coupled with phenolic intermediates via Ullmann-type coupling in the presence of copper catalysts, yielding 48% under refluxing methanol . Optimization strategies include:

- Temperature control : Elevated temperatures (80–100°C) enhance reaction rates but may require inert atmospheres to prevent decomposition.

- Catalyst selection : Copper(I) iodide or palladium catalysts improve coupling efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and improve solubility .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- 1H NMR : Distinct signals for methoxy protons (~δ 3.8–4.1 ppm) and aromatic protons (e.g., δ 8.23 ppm for H-6 in pyridine ring) confirm substitution patterns .

- Mass spectrometry (ESI-MS) : The molecular ion peak at m/z 169.1 [M+H]+ aligns with the molecular formula C₇H₅ClN₂O.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects trace impurities .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?

Answer: DFT studies using hybrid functionals (e.g., B3LYP) with exact-exchange corrections provide insights into:

- Electrophilic sites : The chlorine atom exhibits a high partial positive charge (+0.32 e), making it susceptible to nucleophilic attack.

- HOMO-LUMO gaps : A calculated gap of ~5.2 eV suggests moderate reactivity, consistent with its use in stepwise syntheses.

- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, showing increased stabilization in DMSO compared to toluene .

Q. How do substituents (chloro vs. methoxy) influence the regioselectivity of this compound in cross-coupling reactions?

Answer: The chloro group at C2 acts as a "directing group" in Suzuki-Miyaura couplings, favoring C4 substitution due to:

- Steric effects : The methoxy group at C4 reduces steric hindrance, enabling palladium coordination at C6.

- Electronic effects : Electron-withdrawing chlorine enhances electrophilicity at C6, while the electron-donating methoxy group stabilizes intermediates.

Contradictions in reported yields (e.g., 48% vs. 60%) may arise from variations in ligand choice (XPhos vs. SPhos) or base strength (K₂CO₃ vs. Cs₂CO₃) .

Q. How should researchers address discrepancies in reported reaction yields for this compound derivatives?

Answer: Systematic analysis involves:

- Reaction monitoring : In-situ techniques (e.g., FTIR, LC-MS) identify intermediates and side products.

- Parameter isolation : Test variables independently (e.g., temperature, catalyst loading) to pinpoint yield-limiting factors.

- Computational validation : Transition state modeling (using Gaussian 09) identifies kinetic vs. thermodynamic control in competing pathways .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer: